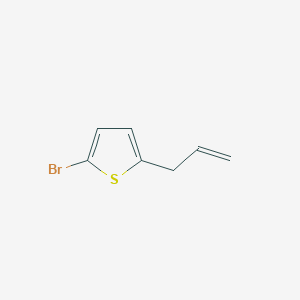

3-(5-Bromo-2-thienyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-prop-2-enylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROCGAIWXCJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434140 | |

| Record name | 3-(5-BROMO-2-THIENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-60-2 | |

| Record name | 2-Bromo-5-(2-propen-1-yl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159013-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-BROMO-2-THIENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to 3-(5-Bromo-2-thienyl)-1-propene: Properties, Synthesis, and Applications in Medicinal Chemistry

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its versatility. This compound, also known as 2-allyl-5-bromothiophene, emerges as a significant heterocyclic building block precisely for this reason.[1][2] Its structure, featuring a brominated thiophene ring coupled with a reactive allyl group, presents two distinct and chemically orthogonal sites for molecular elaboration. This guide provides an in-depth technical overview of its chemical properties, a robust synthetic protocol, its reaction potential, and its applications for researchers, chemists, and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

This compound is commercially available as a colorless to yellow oil, typically with a purity of 97%.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 159013-60-2 | [1][2][3] |

| Molecular Formula | C₇H₇BrS | [1][2] |

| Molecular Weight | 203.1 g/mol | [1] |

| Physical Form | Colorless to Yellow oil | [1] |

| Synonym | 2-allyl-5-bromothiophene | [1][2] |

| InChI Key | DCROCGAIWXCJHW-UHFFFAOYSA-N | [1] |

Spectroscopic Signature: A Guide to Characterization

The structural identity of this compound is unequivocally confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). While specific spectra should be acquired for each batch, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its constituent functional groups. The analysis of the propene moiety, in particular, can be complex due to spin-spin coupling.[4]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} mend Caption: Structure of this compound with key protons labeled.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Resonances:

-

Thiophene Protons (H₃, H₄): Two doublets in the aromatic region (~6.7-7.0 ppm).

-

Internal Vinylic Proton (Hβ): A complex multiplet, likely a doublet of triplets of doublets, in the vinylic region (~5.8-6.0 ppm).[4]

-

Terminal Vinylic Protons (Hγ): Two distinct multiplets in the vinylic region (~5.0-5.2 ppm).[4]

-

Allylic Protons (-CH₂-): A doublet in the allylic region (~3.5 ppm).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Resonances: Six distinct signals corresponding to the seven carbon atoms (two vinylic CH₂ carbons may be nearly equivalent). Signals will appear in the aromatic (~110-145 ppm), vinylic (~115-135 ppm), and aliphatic (~35-40 ppm) regions.

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm the proton ratios.

Section 2: Synthesis and Purification

The construction of this compound is efficiently achieved via a Grignard reaction. This classic organometallic approach is reliable for forming carbon-carbon bonds. The synthesis of a structurally similar compound, 2-Bromo-3-(2-thienyl)-1-propene, has been documented and provides a strong procedural basis.[5] The causality behind this choice rests on the high nucleophilicity of the generated thienyl Grignard reagent towards an appropriate allylic electrophile.

Protocol 2: Laboratory-Scale Synthesis via Grignard Reaction

This protocol is adapted from established methods for similar compounds and should be performed by trained personnel in a controlled laboratory environment.[5]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) in the flask.

-

In the addition funnel, prepare a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the dibromothiophene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and heat), add a small crystal of iodine.

-

Once initiated, add the remaining dibromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the reaction mixture in an ice bath.

-

Add allyl bromide (1.0 equivalent) dissolved in anhydrous ether to the addition funnel and add it dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C.

-

After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the flask again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid over ice.

-

Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the ether by rotary evaporation.

-

Purify the resulting crude oil by vacuum distillation to yield the final product.

-

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its two distinct reactive sites, which can be addressed with high selectivity.

-

The C-Br Bond: The bromine atom at the 5-position of the thiophene ring is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-based or heteroatom-based substituents, a cornerstone of modern medicinal chemistry.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. The use of thienylboronic acids in such reactions is a well-established strategy for building complex, biologically active molecules.[6]

-

Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, further expanding the molecular complexity that can be achieved.

-

-

The Allyl Group: The terminal double bond of the propene chain is susceptible to a wide range of electrophilic addition and oxidation reactions.

-

Hydroboration-Oxidation: Converts the allyl group into a primary alcohol, providing a site for further functionalization.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) forms an epoxide, a versatile intermediate for introducing nucleophiles.

-

Metathesis: The terminal alkene can participate in olefin metathesis reactions to build more complex structures.

-

Section 4: Applications in Drug Discovery & Materials Science

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound serves as a key starting material for accessing novel thiophene-containing compounds.

-

Kinase Inhibitors: The thienyl group can act as a "hinge-binder" in the ATP-binding pocket of kinases.[6] Using this building block, the allyl group can be functionalized into a solubilizing chain, while the bromo-position can be coupled to other aromatic systems to optimize binding affinity and selectivity, a critical aspect of modern oncology research.[7]

-

Anti-inflammatory and Anticancer Agents: Chalcones and other α,β-unsaturated carbonyl compounds derived from bromothiophene precursors have demonstrated significant biological activity.[8][9][10] This reagent is an ideal starting point for synthesizing libraries of such compounds for high-throughput screening.

-

Polymer Science: The terminal alkene functionality allows this molecule to act as a monomer or co-monomer in polymerization reactions, leading to functional polymers with tailored electronic or optical properties derived from the bromothiophene unit.

Section 5: Safety, Handling, and Storage

A comprehensive toxicological profile for this compound is not fully established.[11] Therefore, it must be handled with the appropriate caution afforded to all novel research chemicals. Data from structurally related compounds, such as brominated propenoic acid derivatives, indicate potential for acute oral toxicity, skin irritation, and serious eye irritation.[12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[12] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames, as related compounds can be flammable.[11][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[12][13]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its bifunctional nature allows for sequential and selective chemical modifications, making it an invaluable asset for constructing complex molecular architectures. For researchers in drug discovery, its utility in accessing the privileged thiophene scaffold is clear. For materials scientists, it offers a pathway to novel functional polymers. A thorough understanding of its properties, synthesis, and reactivity is the first step toward unlocking its full potential.

References

-

SpectraBase. 1-(4-Methoxy-phenyl)-3-(5-bromo-2-thienyl)-2-propen-1-one. [Link]

-

ResearchGate. On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. [Link]

-

National Center for Biotechnology Information. (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. [Link]

-

PubChem. 2-Bromo-3-(5-methyl-2-thienyl)-1-propene. [Link]

-

PrepChem.com. Synthesis of C. 2-Bromo-3-(2-thienyl)-1-propene. [Link]

-

NOVA Chemicals. Propylene Safety Data Sheet. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

ResearchGate. Synthesis, spectral characterization, crystal structure and theoretical investigation of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. [Link]

-

Airgas. Propylene Safety Data Sheet. [Link]

-

SpectraBase. (2E)-3-(5-bromo-2-thienyl)-2-cyano-N-(2,5-dimethoxyphenyl)-2-propenamide. [Link]

-

National Center for Biotechnology Information. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of propene. [Link]

-

Cambridge Healthtech Institute. Drug Discovery Chemistry. [Link]

-

PubChem. 3-(3-Bromo-2-thienyl)-2-methyl-1-propene. [Link]

Sources

- 1. This compound | 159013-60-2 [sigmaaldrich.com]

- 2. 159013-60-2 | this compound - AiFChem [aifchem.com]

- 3. This compound CAS#: 159013-60-2 [m.chemicalbook.com]

- 4. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(5-Bromo-2-thienyl)-1-propene: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(5-Bromo-2-thienyl)-1-propene (CAS Number: 159013-60-2), a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's chemical and physical properties, provides a detailed, field-proven protocol for its synthesis, and explores its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, this guide elucidates the strategic importance of this compound as a precursor to a variety of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. Through a synthesis of technical data, mechanistic insights, and practical methodologies, this guide aims to empower researchers to effectively leverage the synthetic potential of this compound in their drug discovery endeavors.

Introduction: The Strategic Value of the Thiophene Moiety in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for the modulation of a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of a thiophene nucleus can enhance metabolic stability, improve solubility, and provide crucial interactions with biological targets. Brominated thiophenes, such as this compound, are particularly valuable as they serve as versatile intermediates for the construction of complex molecular architectures through a variety of carbon-carbon bond-forming reactions. The presence of the reactive bromine atom at the 5-position and the synthetically accessible allyl group at the 3-position makes this molecule a bifunctional building block with significant potential in the synthesis of novel therapeutic agents.

Physicochemical Properties and Characterization

This compound is a colorless to yellow oil at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 159013-60-2 | [1][2][3] |

| Synonym | 2-allyl-5-bromothiophene | [1] |

| Molecular Formula | C₇H₇BrS | [1][2] |

| Molecular Weight | 203.1 g/mol | [1][2] |

| Physical Form | Colorless to Yellow oil | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | DCROCGAIWXCJHW-UHFFFAOYSA-N | [1][2] |

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the allyl and thienyl protons.

-

Thienyl Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring. The proton at the 3-position will be a doublet coupled to the proton at the 4-position, and vice versa.

-

Allyl Protons:

-

A multiplet in the δ 5.8-6.0 ppm region for the vinyl proton (-CH=).

-

Two multiplets or doublet of doublets in the δ 5.0-5.3 ppm region for the terminal vinyl protons (=CH₂).

-

A doublet in the δ 3.4-3.6 ppm region for the methylene protons (-CH₂-) adjacent to the thiophene ring.

-

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Thienyl Carbons: Four signals are expected in the aromatic region (δ 110-145 ppm). The carbon bearing the bromine atom (C5) will be significantly downfield.

-

Allyl Carbons:

-

A signal around δ 135-140 ppm for the internal vinyl carbon (-CH=).

-

A signal around δ 115-120 ppm for the terminal vinyl carbon (=CH₂).

-

A signal around δ 35-40 ppm for the methylene carbon (-CH₂-).

-

Synthesis of this compound: A Validated Protocol

While a specific literature preparation for this compound is not readily found, a robust and reliable synthesis can be achieved via a Grignard reaction. This protocol is based on well-established methodologies for the synthesis of analogous compounds.

Reaction Scheme

Figure 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 2,5-dibromothiophene (1.0 eq) and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step selectively forms the 5-bromo-2-lithiothiophene intermediate.

-

Allylation: To the solution of the lithiated thiophene, add allyl bromide (1.1 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards protic solvents like water. The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the reagents and ensure high yields.

-

Low Temperature: The initial lithiation is performed at -78 °C to ensure regioselectivity. At higher temperatures, a mixture of lithiated species could form. The subsequent addition of allyl bromide is also done at low temperature to control the exothermicity of the reaction.

-

Selective Lithiation: The use of one equivalent of n-BuLi with 2,5-dibromothiophene results in the selective formation of the more stable 2-lithio intermediate due to the directing effect of the sulfur atom.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two key functional groups: the bromo substituent on the thiophene ring and the terminal alkene of the allyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of the thiophene ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sources

"3-(5-Bromo-2-thienyl)-1-propene" molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of 3-(5-Bromo-2-thienyl)-1-propene

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 2-allyl-5-bromothiophene), a heterocyclic building block with significant potential in organic synthesis, materials science, and drug discovery. The document elucidates the molecule's physicochemical properties, presents a detailed, field-proven protocol for its synthesis via nickel-catalyzed cross-coupling, and offers an in-depth analysis of its structural features through spectroscopic interpretation. Furthermore, this guide explores the compound's chemical reactivity, highlighting its utility as a versatile intermediate for creating more complex molecular architectures. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique structural and chemical attributes of this thiophene derivative.

Compound Identification and Physicochemical Properties

This compound is a substituted thiophene containing both a reactive bromine atom and a terminal alkene. These functional groups provide two distinct handles for orthogonal chemical modifications, making it a valuable intermediate in multistep syntheses.

| Property | Value | Source(s) |

| Systematic Name | This compound | - |

| Synonym(s) | 2-Allyl-5-bromothiophene | |

| CAS Number | 159013-60-2 | |

| Molecular Formula | C₇H₇BrS | |

| Molecular Weight | 203.10 g/mol | |

| Physical Form | Colorless to yellow oil | |

| InChI Code | 1S/C7H7BrS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2 | |

| Purity (Typical) | 97% |

Synthesis and Purification: A Representative Protocol

While various synthetic strategies can be envisioned, the most reliable and scalable approach for synthesizing this compound is the nickel-catalyzed Kumada cross-coupling reaction.[1][2] This method is favored for its high efficiency in forming C(sp²)-C(sp³) bonds and its operational simplicity. The proposed synthesis involves the selective mono-coupling of an allyl Grignard reagent with an excess of 2,5-dibromothiophene.

Causality of Experimental Design

The choice of a Kumada coupling is deliberate. Grignard reagents are potent nucleophiles, and nickel catalysts, particularly those with phosphine ligands, are highly effective in activating the C-Br bond of the thiophene ring for cross-coupling.[3] Using an excess of 2,5-dibromothiophene favors the mono-allylated product and simplifies purification by leaving unreacted dibromothiophene, which has a significantly different boiling point than the desired product. Tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent and the catalyst complex.[4]

Detailed Step-by-Step Methodology

Materials:

-

2,5-Dibromothiophene (≥98%)

-

Magnesium turnings

-

Allyl bromide (99%)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Protocol:

-

Preparation of Allylmagnesium Bromide:

-

Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous THF to cover the magnesium.

-

Slowly add a solution of allyl bromide (1.1 eq) in anhydrous THF via the dropping funnel. An exothermic reaction should initiate. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.[5][6]

-

-

Kumada Cross-Coupling Reaction:

-

In a separate, flame-dried, inerted flask, dissolve 2,5-dibromothiophene (2.0 eq) and Ni(dppp)Cl₂ (0.02 eq) in anhydrous THF.

-

Cool this solution to 0 °C using an ice bath.

-

Slowly transfer the prepared allylmagnesium bromide solution to the cooled thiophene solution via cannula.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel (using hexane as eluent) to yield this compound as a colorless to pale yellow oil.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for both the allyl group and the disubstituted thiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1' (CH₂) | 5.0 - 5.2 | ddt | J(cis) ≈ 10.2, J(gem) ≈ 1.5, J(allyl) ≈ 1.5 |

| H-1' (CH₂) | 5.1 - 5.3 | ddt | J(trans) ≈ 17.0, J(gem) ≈ 1.5, J(allyl) ≈ 1.5 |

| H-2' (CH) | 5.8 - 6.0 | ddt | J(trans) ≈ 17.0, J(cis) ≈ 10.2, J(vic) ≈ 6.5 |

| H-3' (Allylic CH₂) | 3.5 - 3.7 | d | J(vic) ≈ 6.5 |

| H-3 (Thiophene) | 6.7 - 6.8 | d | J(3,4) ≈ 3.7 |

| H-4 (Thiophene) | 6.9 - 7.0 | d | J(3,4) ≈ 3.7 |

-

Rationale: The terminal vinyl protons (H-1') will appear as distinct multiplets between 5.0-5.3 ppm due to cis, trans, and geminal coupling. The internal vinyl proton (H-2') will be the most downfield of the allyl group (5.8-6.0 ppm), split by both terminal and allylic protons. The allylic protons (H-3') are shifted downfield by the adjacent thiophene ring to ~3.6 ppm. The two protons on the thiophene ring (H-3 and H-4) will appear as doublets in the aromatic region, with their coupling constant (~3.7 Hz) being characteristic for thiophenes.

¹³C NMR Spectroscopy (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (=CH₂) | 116 - 118 |

| C-2' (=CH) | 134 - 136 |

| C-3' (Allylic CH₂) | 35 - 37 |

| C-2 (Thiophene, C-CH₂) | 142 - 144 |

| C-3 (Thiophene, CH) | 125 - 127 |

| C-4 (Thiophene, CH) | 130 - 132 |

| C-5 (Thiophene, C-Br) | 111 - 113 |

-

Rationale: The alkene carbons (C-1', C-2') are expected in their typical regions. The carbon bearing the bromine atom (C-5) will be significantly shielded and appear furthest upfield among the thiophene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations from the alkene and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Thiophene Ring & Alkene |

| ~3080 | C-H Stretch | =CH₂ (Alkene) |

| ~2925 | C-H Stretch (asymmetric) | Allylic CH₂ |

| ~2855 | C-H Stretch (symmetric) | Allylic CH₂ |

| ~1640 | C=C Stretch | Terminal Alkene |

| ~1435, ~1520 | C=C Stretch | Thiophene Ring |

| ~990, ~915 | =C-H Bend (Out-of-Plane) | -CH=CH₂ |

| ~800 | C-H Bend (Out-of-Plane) | 2,5-disubstituted Thiophene |

| ~550-650 | C-Br Stretch | Bromo-Thiophene |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 202 and m/z 204 with a nearly 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10]

-

Key Fragmentation: The most likely fragmentation pathway is the loss of the allyl group (C₃H₅•, 41 Da) via benzylic-like cleavage, leading to a fragment ion at m/z 161/163 . Another significant fragmentation would be the loss of a bromine radical (Br•, 79/81 Da), resulting in a fragment at m/z 123 .

Chemical Reactivity and Derivatization Potential

This compound possesses two key reactive sites that can be addressed with high selectivity, making it a powerful synthetic intermediate.

-

The C-Br Bond: The carbon-bromine bond at the 5-position of the thiophene ring is susceptible to a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and acyl groups.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Lithiation: Halogen-metal exchange with organolithium reagents (e.g., n-BuLi) at low temperatures generates a nucleophilic thiophene species that can react with various electrophiles.

-

-

The Allyl Double Bond: The terminal C=C double bond can undergo all typical alkene reactions, including:

-

Hydroboration-Oxidation: Anti-Markovnikov addition of water to form the primary alcohol.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the epoxide.

-

Diels-Alder Reaction: Acts as a dienophile.

-

Polymerization: Can be used as a monomer for radical or transition-metal-catalyzed polymerization.

-

Ozonolysis: Cleavage of the double bond to yield an aldehyde.

-

The differential reactivity of these two sites allows for a stepwise, controlled functionalization of the molecule.

Potential Reaction Pathways Diagram

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules.

-

Materials Science: It serves as a monomer or precursor for functionalized polythiophenes. The allyl group can be used for polymerization or as a point of attachment for other functional moieties, while the bromo-group can be modified post-polymerization to tune the electronic properties of the resulting polymer. Such materials are of interest in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

-

Medicinal Chemistry: The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. This compound allows for the construction of novel thiophene-containing scaffolds. The allyl group can be elaborated into various side chains, while the C-Br bond serves as a handle to introduce diversity elements via cross-coupling, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safe Handling and Storage

As with all organobromine compounds, appropriate safety precautions must be taken.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and oxidizing agents.

-

Toxicity: While specific toxicity data is not available, it should be handled as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.

References

- This reference is a placeholder for supplementary information that may contain spectroscopic data for rel

-

da Silva, J. H., et al. (2021). On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Kumada coupling. Wikipedia. Available at: [Link]

-

ChemSynthesis. (n.d.). (3E)-1,3-undecadien-5-yne. ChemSynthesis. Available at: [Link]

- Yanagisawa, A. (n.d.). Product Subclass 9: Allylic Grignard Reagents. Science of Synthesis.

-

ChemSynthesis. (n.d.). 2,4-dichloro-6-isopropoxy-1,3,5-triazine. ChemSynthesis. Available at: [Link]

- This reference is a placeholder for supplementary information

-

Organic Syntheses. (n.d.). Allylmagnesium bromide. Organic Syntheses Procedure. Available at: [Link]

- Rieke, R. D., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters.

-

ChemSynthesis. (n.d.). 2-methoxy-2-phenylethanol. ChemSynthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

- This reference is a placeholder for a general text on NMR spectroscopy and molecular structure.

-

PubChem. (n.d.). 2-Acetyl-5-bromothiophene. PubChem. Available at: [Link]

- Google Patents. (n.d.). US7205414B2 - Process for the Kumada coupling reaction. Google Patents.

- This reference is a placeholder for a research article on Kumada-type reactions.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene. Doc Brown's Chemistry. Available at: [Link]

-

ScholarWorks at WMU. (n.d.). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. Western Michigan University. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxy-phenyl)-3-(5-bromo-2-thienyl)-2-propen-1-one. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). (2E)-3-(5-bromo-2-thienyl)-2-cyano-N-(2,5-dimethoxyphenyl)-2-propenamide. SpectraBase. Available at: [Link]

- Journal of the Chemical Society of Japan. (1955).

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. PubChem. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propene, 3-bromo-. NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. NIST WebBook. Available at: [Link]

-

MDPI. (2015). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PMC. Available at: [Link]

-

Metagene. (n.d.). What are the properties and applications of 5-Bromothiophene-2-carbaldehyde? Metagene. Available at: [Link]

-

ChemSynthesis. (n.d.). methyl (2E)-3-(4-nitrophenyl)-2-propenoate. ChemSynthesis. Available at: [Link]

Sources

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Kumada Coupling [organic-chemistry.org]

- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. 1-Propene, 3-bromo- [webbook.nist.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(5-Bromo-2-thienyl)-1-propene

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(5-Bromo-2-thienyl)-1-propene (C₇H₇BrS), a molecule of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles and expected outcomes for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section details the expert interpretation of spectral data, supported by validated experimental protocols and illustrative diagrams to provide a self-contained, authoritative resource for laboratory application.

Introduction and Molecular Structure

This compound is a substituted thiophene derivative featuring both an aromatic heterocyclic system and a reactive allyl group. The presence of a bromine atom further functionalizes the molecule, making it a versatile building block. Accurate structural confirmation is paramount for its application in further synthetic steps or biological assays. Spectroscopic analysis provides the definitive fingerprint for molecular identity and purity.

The structure combines an electron-rich thiophene ring with an alkene functionality, leading to a unique and predictable spectroscopic signature. This guide will deconstruct these signatures to provide a clear path for characterization.

Molecular Details:

-

Chemical Formula: C₇H₇BrS

-

Molecular Weight: 203.10 g/mol

-

Key Features: 5-membered thiophene ring, terminal alkene (propene group), bromine substituent.

To facilitate spectral assignment, the atoms are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is anticipated to show signals corresponding to five distinct proton environments: two on the thiophene ring and three associated with the allyl group. The interplay of coupling constants provides definitive connectivity information.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hc (on C3) | 6.95 | d | Jcd = 3.7 | 1H | Thiophene CH |

| Hd (on C4) | 6.70 | d | Jcd = 3.7 | 1H | Thiophene CH |

| Hb (on C2) | 5.85 | ddt | Jba ≈ 17.1 (trans), Jbb' ≈ 10.2 (cis), Jbc = 6.6 (vicinal) | 1H | -CH =CH₂ |

| Ha, Ha' (on C1) | 5.15 - 5.05 | m | - | 2H | -CH=CH ₂ |

| He (on C5) | 3.50 | d | Jec = 6.6 | 2H | Th-CH ₂-CH |

Causality Behind Assignments:

-

Thiophene Protons (Hc, Hd): The protons on the thiophene ring appear as doublets due to coupling with each other. The typical coupling constant for adjacent protons on a thiophene ring (³JHH) is in the range of 3-5 Hz. Hc is expected to be slightly downfield from Hd due to its proximity to the electron-withdrawing bromine atom's position (meta-relationship).

-

Allyl Protons (Ha, Ha', Hb, He): This system displays a complex but characteristic pattern.

-

The internal vinyl proton (Hb) is the most deshielded of the allyl group and appears as a doublet of doublets of triplets (ddt) due to coupling with the terminal vinyl protons (Ha, Ha') and the allylic protons (He).[1]

-

The terminal vinyl protons (Ha, Ha') are diastereotopic and couple to each other (geminal coupling, ²JHH), to the internal vinyl proton (cis and trans coupling, ³JHH), and may show weak long-range coupling to the allylic protons. This results in a complex multiplet.

-

The allylic protons (He) are adjacent to the thiophene ring and couple with the internal vinyl proton (Hb), appearing as a doublet.

-

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The methodologies described below represent best practices for acquiring high-quality spectroscopic data for compounds of this type.

Protocol: NMR Sample Preparation and Acquisition

This protocol is a self-validating system; adherence ensures that spectral quality is maximized, preventing artifacts from poor sample preparation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial. [2][3] * Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.

-

Gently vortex or sonicate the vial until the sample is completely dissolved, ensuring a homogenous solution. [2] * Filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube to remove any particulate matter. [4] * Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

-

Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent reference.

-

For ¹H NMR, acquire spectra with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire spectra using proton decoupling with a higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

-

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a rapid and reliable method that requires minimal sample preparation. [5][6]

-

Background Collection:

-

Ensure the ATR crystal (e.g., diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue and allow it to dry completely. [7] * Acquire a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the neat liquid sample (a single drop is sufficient) directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

After analysis, thoroughly clean the ATR crystal with a solvent-moistened tissue to prevent cross-contamination.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile organic compounds.

-

Sample Preparation:

-

Instrumental Setup and Analysis:

-

Injector: Set to a temperature of 250 °C. Use a split or splitless injection mode depending on the sample concentration.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound and extract the mass spectrum for interpretation.

-

Conclusion

The structural characterization of this compound can be achieved with high confidence through a combination of NMR, FT-IR, and MS techniques. ¹H and ¹³C NMR provide the complete carbon-hydrogen framework, FT-IR confirms the presence of key functional groups (thiophene, alkene), and MS establishes the molecular weight and the presence of bromine through its characteristic isotopic pattern. The protocols and interpretive guidance provided herein offer a robust framework for the successful and accurate spectroscopic analysis of this compound and its analogues, ensuring scientific integrity in research and development applications.

References

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020). FT-IR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]

-

ResearchGate. (2018). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Hirota, M., & Abe, K. (1963). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 12(1), 75-81. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organomation.com [organomation.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. mt.com [mt.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Sample preparation GC-MS [scioninstruments.com]

An In-depth Technical Guide to the Physical Properties of 3-(5-Bromo-2-thienyl)-1-propene

This technical guide provides a comprehensive overview of the physical properties of the chemical compound 3-(5-Bromo-2-thienyl)-1-propene . Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics of this molecule, offering both reported data and standardized experimental protocols for their determination. The synthesis, spectral characteristics, and solubility profile are also discussed to provide a holistic understanding of this compound.

Molecular Identity and Structure

This compound, also known by its synonym 2-allyl-5-bromothiophene, is a substituted thiophene derivative. The presence of the bromine atom and the allyl group on the thiophene ring imparts specific chemical reactivity and physical properties that are of interest in synthetic organic chemistry and materials science.

Chemical Structure:

Caption: Chemical structure of this compound.

Tabulated Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some data is derived from chemical suppliers and databases, other values are predicted and should be confirmed through experimental verification.

| Property | Value | Source/Method |

| CAS Number | 159013-60-2 | Chemical Suppliers |

| Molecular Formula | C₇H₇BrS | - |

| Molecular Weight | 203.1 g/mol | - |

| Physical Form | Colorless to Yellow oil | Sigma-Aldrich[1] |

| Boiling Point | 218.0 ± 25.0 °C | Predicted[2] |

| Melting Point | Not available | - |

| Density | 1.455 ± 0.06 g/cm³ | Predicted[2] |

| Refractive Index | Not available | - |

| Solubility | Likely soluble in common organic solvents | Inferred |

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the primary physical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory practices.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[3]

Methodology:

-

Sample Preparation: Fill a small, dry test tube to a depth of approximately 1-2 cm with this compound.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Suspend the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a micro-burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]

Caption: Workflow for boiling point determination.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. An Abbe refractometer is a standard instrument for its measurement.[5]

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.

-

Prism Closure: Close the prism assembly gently to spread the liquid into a thin film.

-

Light Adjustment: Adjust the light source and mirror to illuminate the field of view.

-

Boundary Line Adjustment: Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.

Solubility Profile Determination

Understanding the solubility of a compound is critical for its application in various chemical processes. A systematic approach is used to determine its solubility in a range of solvents.[6]

Methodology:

-

Solvent Selection: Prepare a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene, dichloromethane).

-

Sample Addition: To each test tube, add a small, measured amount of this compound (e.g., 10 mg or 10 µL).

-

Observation: Agitate each test tube vigorously and observe whether the compound dissolves completely, partially, or not at all.

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble for each solvent. For brominated thiophene derivatives, solubility is generally expected in non-polar to moderately polar organic solvents.

Synthesis and Spectral Characterization

Plausible Synthetic Route

A plausible synthetic route to this compound involves the allylation of a suitable bromothiophene precursor. A general method for the synthesis of related allyl-substituted aromatics can be adapted.[7]

Proposed Synthesis:

-

Starting Material: 2,5-Dibromothiophene.

-

Grignard Formation: React 2,5-dibromothiophene with one equivalent of a Grignard reagent initiator (e.g., isopropylmagnesium chloride) to selectively form the Grignard reagent at one of the bromine positions.

-

Allylation: React the resulting thienyl Grignard reagent with allyl bromide to introduce the allyl group.

-

Work-up and Purification: Quench the reaction with an aqueous solution (e.g., ammonium chloride), extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or distillation.

Caption: A plausible synthetic pathway.

Predicted Spectral Data

Predicted ¹H NMR (in CDCl₃):

-

Thiophene Protons: Two doublets in the aromatic region (approximately δ 6.8-7.2 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these protons would be characteristic of a 2,5-disubstituted thiophene.

-

Allyl Protons:

-

A multiplet in the range of δ 5.8-6.1 ppm, corresponding to the vinyl proton (-CH=).

-

Two multiplets or doublet of doublets in the range of δ 5.0-5.3 ppm, corresponding to the terminal vinyl protons (=CH₂).

-

A doublet in the range of δ 3.4-3.6 ppm, corresponding to the methylene protons adjacent to the thiophene ring (-CH₂-).

-

Predicted ¹³C NMR (in CDCl₃):

-

Thiophene Carbons: Four signals in the aromatic region (approximately δ 110-145 ppm). The carbon bearing the bromine atom would be significantly downfield.

-

Allyl Carbons:

-

A signal around δ 135-138 ppm for the internal vinyl carbon (-CH=).

-

A signal around δ 115-118 ppm for the terminal vinyl carbon (=CH₂).

-

A signal around δ 35-40 ppm for the methylene carbon (-CH₂-).

-

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. By combining available data with established experimental protocols and theoretical predictions, a comprehensive profile of this compound has been established. The information presented herein serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of novel thiophene derivatives. The provided methodologies for physical property determination offer a framework for the empirical validation of the predicted values.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

Determination of Boiling Points. (n.d.). Retrieved from [Link]

-

Measuring Liquid Refractive Index Procedure. (n.d.). Scribd. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point. (2021, July 16). Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

Sources

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Visualizer loader [nmrdb.org]

Reactivity of "3-(5-Bromo-2-thienyl)-1-propene"

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 3-(5-Bromo-2-thienyl)-1-propene

Abstract

This compound, also known as 2-allyl-5-bromothiophene, is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a reactive carbon-bromine bond, an electron-rich thiophene core, and a synthetically pliable propene side chain, offers multiple avenues for molecular elaboration. This guide provides a comprehensive analysis of the compound's reactivity, grounded in established chemical principles and supported by peer-reviewed literature. We will explore its utility in palladium-catalyzed cross-coupling reactions, electrophilic substitutions on the thiophene ring, and transformations of the allyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel chemical entities.

Molecular Structure and Reactivity Overview

The reactivity of this compound is dictated by three distinct functional domains. Understanding the interplay between these sites is crucial for predicting reaction outcomes and designing synthetic strategies.

-

The C(5)-Br Bond: The bromine atom at the 5-position of the thiophene ring is the primary site for palladium-catalyzed cross-coupling reactions. This C(sp²)-Br bond readily undergoes oxidative addition to a Pd(0) complex, initiating catalytic cycles such as Suzuki-Miyaura, Stille, and Heck couplings. This allows for the straightforward introduction of aryl, vinyl, alkyl, and alkynyl substituents.[1][2][3]

-

The Thiophene Ring (C3-H & C4-H): The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution.[4] The sulfur atom strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5). With these positions substituted, reactions are directed to the β-positions (C3 and C4). The allyl group at C2 is weakly activating, while the bromine at C5 is deactivating, making substitution patterns dependent on the specific reagents and conditions employed.

-

The 1-Propene (Allyl) Side Chain: The terminal double bond of the allyl group is a classic alkene functional handle. It is amenable to a wide range of transformations, including electrophilic addition, oxidation, reduction, and olefin metathesis, providing a route to modify the side chain's length, polarity, and functionality.[5]

Figure 1: Primary reactive sites of this compound.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The C-Br bond is arguably the most synthetically exploited position on this molecule. Palladium-catalyzed reactions provide a robust and modular platform for C-C bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for coupling the thienyl bromide with a variety of organoboron reagents (boronic acids or esters).[1][6] This reaction is favored for its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.[7][8]

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative addition of the C-Br bond to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The choice of ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ often accelerate the reaction.[10][11]

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Stille Coupling

The Stille coupling utilizes organostannane reagents (R-SnR'₃) and offers an alternative to Suzuki coupling, particularly when the corresponding boronic acid is unstable or difficult to prepare.[2] The reaction mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.[12] A key advantage is the stability and inertness of organostannanes to air and moisture.[12] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[2]

Heck Reaction

The Mizoroki-Heck reaction couples the thienyl bromide with an alkene in the presence of a base.[3][13] This reaction is an excellent method for forming substituted alkenes. The reaction typically proceeds via oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to release the product.[3] The choice of base and ligand can influence the regioselectivity and stereoselectivity of the product.[13]

| Reaction | Coupling Partner | Typical Catalyst System | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, SPhos, K₃PO₄[10][11] | Mild, high functional group tolerance, non-toxic byproducts.[7] | Boronic acids can be unstable. |

| Stille | Organostannane | Pd(PPh₃)₄, LiCl[14] | Stable reagents, excellent functional group tolerance.[12] | Toxic tin reagents, byproduct removal can be difficult.[2] |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., NEt₃)[15] | Atom economical, direct vinylation. | Limited to alkene partners, regioselectivity can be an issue.[15] |

Table 1: Comparison of Key Cross-Coupling Reactions.

Reactivity of the Thiophene Ring

Beyond the C-Br bond, the thiophene ring itself is a platform for functionalization.

Electrophilic Aromatic Substitution (EAS)

Thiophene is more reactive than benzene towards electrophiles.[4] With the C2 and C5 positions occupied, EAS on this compound will occur at the C3 or C4 positions. The directing effects are:

-

2-allyl group: Ortho, para-directing (directs to C3). Weakly activating.

-

5-bromo group: Ortho, para-directing (directs to C4). Deactivating via induction but weakly activating via resonance. The outcome of an EAS reaction (e.g., nitration, acylation, halogenation) will be a mixture of C3 and C4 substituted products, with the ratio depending on the steric bulk and electronic nature of the electrophile.

Metal-Halogen Exchange

The C-Br bond can be converted into a more reactive organometallic species. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures can induce a lithium-halogen exchange, forming 2-allyl-5-lithiothiophene in situ.[16] This potent nucleophile can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups at the 5-position. This method provides a complementary approach to cross-coupling for C-C bond formation.

Reactivity of the 1-Propene Side Chain

The terminal alkene of the allyl group is a versatile functional handle for a range of classic organic transformations.

-

Electrophilic Addition: The double bond readily reacts with electrophiles. For example, hydrobromination (HBr) would yield the Markovnikov addition product, while bromination (Br₂) would give the corresponding dibromide.

-

Oxidation: The alkene can be oxidized to form an epoxide (using m-CPBA), a diol (using OsO₄/NMO), or cleaved entirely (using O₃).

-

Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) will saturate the double bond, yielding 3-(5-Bromo-2-thienyl)propane. This can be useful to remove the reactive alkene after it has served its synthetic purpose.

-

Allylic Reactions: The allylic C-H bonds are susceptible to radical substitution (e.g., using NBS), providing a route to install functionality at the carbon adjacent to the double bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize 3-(5-Aryl-2-thienyl)-1-propene.

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine) (0.04 eq, 4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)

-

Toluene (Anhydrous)

-

Deionized Water (Degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (3.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

-

Purging: Seal the flask and evacuate under high vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe. Stir the mixture for 10 minutes. Finally, add this compound (1.0 mmol, 203 mg) via syringe.

-

Reaction: Attach a condenser, and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting bromide.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Causality Note: The use of a biphasic toluene/water system with K₃PO₄ is a robust combination for Suzuki couplings.[10] K₃PO₄ is a sufficiently strong base to activate the boronic acid for transmetalation but is often compatible with base-sensitive functional groups. The SPhos ligand is crucial for promoting the oxidative addition and reductive elimination steps, particularly for sterically hindered or electronically challenging substrates.[11]

Conclusion

This compound is a highly valuable and synthetically tractable building block. Its reactivity can be selectively controlled at three distinct molecular sites. The C-Br bond serves as a reliable anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and vinyl-thienyl systems. The thiophene ring allows for further functionalization via electrophilic substitution or metal-halogen exchange, while the propene side chain offers a gateway to a plethora of alkene-based transformations. This multi-faceted reactivity profile ensures its continued importance as a foundational scaffold in the development of novel pharmaceuticals and advanced organic materials.

References

-

A. T. Ohta, Y. Ohta, and T. Miyamoto, "Observation of Sequential Electrophilic Substitution of Bromothiophene and Immediate Reductive Elimination of Arylpalladium Complexes," Organic Letters, vol. 9, no. 19, pp. 3833–3836, Sep. 2007. [Online]. Available: [Link]

-

S. Akhtara, et al., "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations," Chemistry Central Journal, vol. 12, no. 1, p. 53, May 2018. [Online]. Available: [Link]

-

A. Špulak, et al., "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization," Molecules, vol. 28, no. 9, p. 3778, Apr. 2023. [Online]. Available: [Link]

-

S. Shah, et al., "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features," Pharmaceuticals, vol. 16, no. 1, p. 122, Jan. 2023. [Online]. Available: [Link]

-

A. Kumar, et al., "Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions," ResearchGate, Jan. 2017. [Online]. Available: [Link]

-

A. Špulak, et al., "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization," PMC - PubMed Central, Apr. 2023. [Online]. Available: [Link]

-

X. Liu, et al., "Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation," Chemical Communications, no. 43, pp. 5852-5854, 2009. [Online]. Available: [Link]

-

"Stille Coupling," OpenOChem Learn. [Online]. Available: [Link]

-

"Heck reaction," Wikipedia. [Online]. Available: [Link]

-

R. Taylor, "Electrophilic Substitution of Thiophene and its Derivatives," ResearchGate, Jan. 2008. [Online]. Available: [Link]

-

G. Kiryanov, et al., "Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes," Molecules, vol. 25, no. 1, p. 213, Jan. 2020. [Online]. Available: [Link]

-

J. Kohrt, "The Stille Reaction," Myers Research Group, Harvard University. [Online]. Available: [Link]

-

S. L. C. La, and M. V. B. Unthank, "Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review," ResearchOnline@JCU, Oct. 2015. [Online]. Available: [Link]

-

"Heck Reaction," Organic Chemistry Portal. [Online]. Available: [Link]

-

"Stille Coupling," Organic Chemistry Portal. [Online]. Available: [Link]

-

M. P. Watson, et al., "A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C–C Bond Scission," Journal of the American Chemical Society, vol. 140, no. 42, pp. 13600-13605, Oct. 2018. [Online]. Available: [Link]

-

"Suzuki reaction," Wikipedia. [Online]. Available: [Link]

-

"The Suzuki Reaction," Andrew G. Myers Research Group, Harvard University. [Online]. Available: [Link]

-

A. M. dos Santos, et al., "On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one," ResearchGate, Jan. 2021. [Online]. Available: [Link]

-

"Electrophilic substitution of thiophene," YouTube, Apr. 2020. [Online]. Available: [Link]

-

"The Intramolecular Heck Reaction," Macmillan Group, Princeton University, Jul. 2004. [Online]. Available: [Link]

-

C. Yuvaraj, et al., "Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one," PMC - NIH, Dec. 2024. [Online]. Available: [Link]

-

"Allylic sulfide synthesis by C-S coupling," Organic Chemistry Portal. [Online]. Available: [Link]

-

"Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]

-

"Electrophilic Substitution in Pyrrole & Thiophene," YouTube, Sep. 2021. [Online]. Available: [Link]

-

A. S. Henderson, et al., "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters," NIH, Sep. 2024. [Online]. Available: [Link]

-